molecular formula C136H210N40O31S B549272 Cosyntropin CAS No. 16960-16-0

Cosyntropin

Cat. No.: B549272
CAS No.: 16960-16-0
M. Wt: 2933.4 g/mol
InChI Key: ZOEFCCMDUURGSE-CQVUSSRSSA-N
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Description

Cosyntropin, also known as tetracosactide, is a synthetic polypeptide analog of adrenocorticotropic hormone (ACTH) composed of the first 24 amino acids of natural ACTH . This sequence contains the biologically active portion of the hormone, allowing it to stimulate the adrenal cortex to secrete corticosteroids, including cortisol, to the same extent as natural ACTH . With a molecular formula of C136H210N40O31S and a molecular weight of 2933.44 g·mol⁻¹, this compound is supplied as a high-purity Active Pharmaceutical Ingredient (API) for scientific investigation . Its primary research value lies in the diagnostic screening of adrenocortical insufficiency . When administered via intravenous or intramuscular injection at a standard research dose of 0.25 mg, this compound provokes a rapid adrenal response, with plasma cortisol levels typically peaking within 45 to 60 minutes . The subsequent measurement of cortisol output provides critical data for evaluating the functional integrity of the hypothalamus-pituitary-adrenal (HPA) axis and identifying conditions such as primary adrenal insufficiency (Addison's disease) and secondary or tertiary adrenal insufficiency . Beyond its classical diagnostic role, this compound is also utilized as a research tool in adrenal vein sampling (AVS) procedures for the differential diagnosis of primary aldosteronism, where it helps minimize stress-induced fluctuations in aldosterone secretion . Furthermore, its well-characterized mechanism of action, which involves binding to melanocortin receptors on the adrenal cortex to stimulate steroidogenesis, makes it a valuable compound for pharmacological studies and exploring the regulation of the endocrine stress response . This product is intended For Research Use Only and is not for diagnostic or therapeutic use in humans or animals.

Properties

Key on ui mechanism of action

Cosyntropin combines with a specific receptor in the adrenal cell plasma membrane and, in patients with normal adrenocortical function, stimulates the initial reaction involved in the synthesis of adrenal steroids (including cortisol, cortisone, weak androgenic substances, and a limited quantity of aldosterone) from cholesterol by increasing the quantity of the substrate within the mitochondria. Cosyntropin does not significantly increase plasma cortisol concentration in patients with primary or secondary adrenocortical insufficiency.
Cosyntropin elicits all the pharmacologic responses usually produced by endogenous corticotropin;  however, cosyntropin is immunologically much less active than corticotropin since most of the antigenic activity of corticotropin has been attributed to the C-terminal portion of the molecule (i.e., the 22-39 amino acid residues). In patients with normal adrenocortical function, cosyntropin stimulates the adrenal cortex to secrete cortisol (hydrocortisone), corticosterone, several weakly androgenic substances, and to a very limited extent aldosterone. When cosyntropin is used diagnostically, the effect of the drug is usually measured by determining plasma cortisol concentrations prior to and following administration of the drug. In patients with primary adrenocortical insufficiency (Addison's disease), cosyntropin does not substantially increase plasma cortisol concentrations.

CAS No.

16960-16-0

Molecular Formula

C136H210N40O31S

Molecular Weight

2933.4 g/mol

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2R)-2-[[(2R)-2-[[(2R)-6-amino-2-[[(2R)-6-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-amino-3-hydroxypropanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C136H210N40O31S/c1-75(2)109(127(200)154-71-106(181)156-88(31-13-17-52-137)114(187)158-89(32-14-18-53-138)115(188)159-91(35-21-56-149-134(142)143)116(189)164-96(37-23-58-151-136(146)147)131(204)175-60-25-39-104(175)126(199)173-111(77(5)6)128(201)163-90(33-15-19-54-139)120(193)171-110(76(3)4)129(202)169-101(65-80-43-47-84(180)48-44-80)132(205)176-61-26-40-105(176)133(206)207)172-125(198)103-38-24-59-174(103)130(203)95(34-16-20-55-140)157-107(182)70-153-113(186)99(66-81-68-152-87-30-12-11-29-85(81)87)167-117(190)92(36-22-57-150-135(144)145)160-121(194)98(63-78-27-9-8-10-28-78)166-123(196)100(67-82-69-148-74-155-82)168-118(191)93(49-50-108(183)184)161-119(192)94(51-62-208-7)162-124(197)102(73-178)170-122(195)97(165-112(185)86(141)72-177)64-79-41-45-83(179)46-42-79/h8-12,27-30,41-48,68-69,74-77,86,88-105,109-111,152,177-180H,13-26,31-40,49-67,70-73,137-141H2,1-7H3,(H,148,155)(H,153,186)(H,154,200)(H,156,181)(H,157,182)(H,158,187)(H,159,188)(H,160,194)(H,161,192)(H,162,197)(H,163,201)(H,164,189)(H,165,185)(H,166,196)(H,167,190)(H,168,191)(H,169,202)(H,170,195)(H,171,193)(H,172,198)(H,173,199)(H,183,184)(H,206,207)(H4,142,143,149)(H4,144,145,150)(H4,146,147,151)/t86?,88-,89-,90+,91-,92+,93+,94+,95+,96-,97+,98+,99+,100+,101+,102+,103+,104+,105+,109+,110+,111+/m1/s1

InChI Key

ZOEFCCMDUURGSE-CQVUSSRSSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)NCC(=O)N[C@H](CCCCN)C(=O)N[C@H](CCCCN)C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N3CCC[C@H]3C(=O)O)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)[C@H](CC8=CNC=N8)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CC9=CC=C(C=C9)O)NC(=O)C(CO)N

Canonical SMILES

CC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)O)NC(=O)C4CCCN4C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CC8=CNC=N8)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC9=CC=C(C=C9)O)NC(=O)C(CO)N

Key on ui application

Tetracosactide is used for diagnostic purposes. It is suitable for treatment of adrenal insufficiency of central origin. It can also be used to diagnose Addison's disease.

boiling_point

N/A

melting_point

N/A

Other CAS No.

16960-16-0

Pictograms

Irritant; Health Hazard

sequence

H-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-Gly-Lys-Lys-Arg-Arg-Pro-Val-Lys-Val-Tyr-Pro-OH

source

Synthetic

Synonyms

Cosyntropin;  Tetracosactrin;  α1-24-Corticotropin;  ACTH(1-24);  1-24-ACTH;  1-24-Corticotropin;  ACTH 1-24;  ACTH1-24;  Cortosyn;  Cortrosyn;  Tetracosactide;  Tetracosapeptide;  ACTH (1-24);  Tetracosactid;  Tetracosactide;  Cortrosinta;  Actholain;  Cortrosyn;  Synacthen;  Nuvacthen depot;  Cortrophin S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Cosyntropin is synthesized using solid-phase peptide synthesis, a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale solid-phase peptide synthesis. The process is optimized for efficiency and yield, with careful control of reaction conditions to ensure the purity and quality of the final product. The peptide is then formulated into a sterile solution for injection .

Chemical Reactions Analysis

Structural Characteristics Governing Reactivity

Molecular formula : C₁₃₆H₂₁₀N₄₀O₃₁S
Molecular weight : 2,933.44 g/mol
Amino acid sequence :
Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-Gly-Lys-Lys-Arg-Arg-Pro-Val-Lys-Val-Tyr-Pro

Key structural features influencing reactivity:

  • N-terminal domain (residues 1-20) : Essential for biologic activity; truncation beyond residue 20 reduces potency by 70% per amino acid removed .
  • Open-chain polypeptide : Lacks disulfide bonds, increasing susceptibility to proteolytic cleavage compared to native ACTH .
  • C-terminal truncation : Eliminates antigenic epitopes (residues 25-39), reducing immunogenicity .

Stability and Degradation Pathways

Solution stability :

ConditionStabilityDegradation Products
pH 3.8-4.5 (room temp)24 hours Aggregates, oxidized methionine
pH >7.0Immediate precipitation N/A
Light exposurePhotodegradation of tryptophan (residue 9) Kynurenine derivatives

Thermal degradation :

  • Lyophilized powder : Stable at -20°C for 24 months
  • Reconstituted solution : Discard after 12 hours at 2-8°C

Biochemical Interactions

Receptor binding :

  • Target : Melanocortin-2 receptor (MC2R) on adrenal cortex
  • Binding affinity : Kd = 0.89 nM (comparable to native ACTH)
  • Downstream effects :
    • ↑ cAMP production (EC₅₀ = 1.2 nM)
    • ↑ Cholesterol → pregnenolone conversion via StAR protein

Steroidogenesis kinetics :

ParameterValue
Cortisol Tₘₐₓ2.5 ± 0.5 hr post-IV
AUC₀₋₆ₕᵣ1,328 ± 214 μg·hr/dL

Immunologic Reactivity

Despite reduced antigenicity vs. native ACTH, hypersensitivity occurs in 0.02% of patients :

Reaction TypeIncidenceMechanism
Anaphylaxis1:50,000 doses IgE-mediated (rare)
Local urticaria0.3% Histamine release
Delayed hypersensitivityCase reports T-cell mediated

Comparative Reactivity Profile

PropertyThis compoundNative ACTH
ImmunogenicityLow (no C-terminal epitopes) High
Proteolytic stabilityt₁/₂ = 18 min (plasma) t₁/₂ = 10 min
Melanotropic activity15% of ACTH 100%

Scientific Research Applications

Cosyntropin Stimulation Test

The this compound stimulation test is a standard diagnostic procedure for assessing the function of the hypothalamic-pituitary-adrenal (HPA) axis. It helps differentiate between primary and secondary adrenal insufficiency by measuring cortisol responses following this compound administration.

Key Findings:

  • In a meta-analysis, the sensitivity and specificity of the test were found to be approximately 92% and 96%, respectively, making it a reliable tool for diagnosing adrenal disorders .
  • A study involving 63 patients indicated that cortisol levels significantly increased at 30 and 60 minutes post-cosyntropin administration, confirming normal HPA axis function in these individuals .

Table 1: Cortisol Levels Post-Cosyntropin Administration

Time (minutes)Cortisol Level (µg/dL)Patient Group
3021.7Normal HPA
6024.4Normal HPA

Evaluation of Cushing’s Syndrome

This compound is also utilized in evaluating patients suspected of having Cushing’s syndrome. The test assesses the adrenal response to exogenous ACTH, aiding in distinguishing between various forms of hypercortisolism.

Case Study:

  • A patient with suspected Cushing's syndrome underwent a low-dose this compound stimulation test, revealing abnormal cortisol suppression patterns indicative of the disease .

Neuroinflammation

Recent studies have explored this compound's role in treating neuroinflammatory conditions. Research indicates that this compound may reduce neuroinflammation and improve cognitive outcomes following traumatic brain injury (TBI).

Key Findings:

  • In a mouse model of TBI, this compound treatment resulted in decreased levels of inflammatory markers such as IL-1β and TNFα in the cortex and serum, suggesting its anti-inflammatory effects .
  • Behavioral assessments showed improved memory performance in this compound-treated mice compared to controls .

Table 2: Effects of this compound on Inflammatory Markers

Treatment GroupIL-1β Expression (pg/mL)TNFα Expression (pg/mL)
Saline ControlHigherHigher
This compoundLowerLower

Metabolic Disorders

Emerging evidence suggests that this compound may have potential applications in managing metabolic disorders associated with obesity and chronic inflammation.

Research Insights:

  • Studies indicate that this compound can modulate metabolic pathways influenced by glucocorticoids, which may be beneficial in treating obesity-related complications .
  • A novel therapy utilizing this compound has been proposed for regulating inflammation in adipose tissues, potentially impacting obesity-related diseases .

Mechanism of Action

Cosyntropin exerts its effects by binding to specific receptors on the surface of adrenal cells. This binding stimulates the initial reaction involved in the synthesis of adrenal steroids, including cortisol, cortisone, and aldosterone. The process involves the activation of adenylate cyclase, which increases the production of cyclic adenosine monophosphate. This, in turn, activates protein kinase A, leading to the phosphorylation of key enzymes involved in steroidogenesis .

Comparison with Similar Compounds

Natural ACTH
  • Structure: Natural ACTH contains 39 amino acids, whereas Cosyntropin includes residues 1–23. This truncation eliminates immunogenic epitopes, reducing hypersensitivity risks .
  • Potency : 0.25 mg of this compound equates to 25 units of natural ACTH in stimulating cortisol secretion .
  • Immunogenicity: this compound’s shorter structure minimizes antibody formation, making it safer for repeated use compared to natural ACTH, which may provoke allergic reactions .
  • Therapeutic Use : Natural ACTH (e.g., H.P. Acthar Gel) is used for chronic inflammatory diseases, while this compound’s rapid absorption and shorter half-life favor acute settings like adrenal testing or TBI .

Table 1: Structural and Functional Comparison

Parameter This compound Natural ACTH
Amino Acid Residues 1–24 1–39
Immunogenicity Low High
Diagnostic Dose 0.25 mg (IM/IV) 25 units (IV)
Half-Life ~15–30 minutes ~10–15 minutes
Diagnostic Agents
  • 1 µg vs. 250 µg this compound :
    • The 1 µg dose is more sensitive for detecting adrenal insufficiency in critically ill patients, though the 250 µg dose remains standard in protocols .
    • In neonates, 0.1 µg/kg effectively stimulates cortisol, highlighting age-dependent dosing considerations .

Table 2: Diagnostic Efficacy of this compound Doses

Dose Sensitivity Clinical Use Case Reference
1 µg High ICU patients with sepsis
250 µg Moderate Standard adrenal testing
0.1 µg/kg High Neonates and foals
Therapeutic Agents
  • H.P. Acthar Gel : A natural ACTH preparation with prolonged release, used for chronic inflammation (e.g., lupus). This compound’s synthetic nature and rapid clearance make it preferable for acute neuroinflammation, as seen in TBI models where it reduces IL-1β and TNF-α .
  • Glucocorticoids (e.g., Dexamethasone): Unlike glucocorticoids, this compound indirectly modulates inflammation via endogenous cortisol release, avoiding immunosuppressive side effects like insulin resistance .
Adrenocortical Sensitivity
  • In septic shock, this compound testing (delta max ≤9 µg/dL) predicts mortality, underscoring its prognostic utility over basal cortisol measurements .

Biological Activity

Cosyntropin, also known as tetracosactide, is a synthetic derivative of adrenocorticotropic hormone (ACTH) that plays a crucial role in stimulating adrenal steroidogenesis. Its biological activity mirrors that of natural ACTH, particularly in its ability to promote cortisol production in the adrenal cortex. This article delves into the mechanisms, pharmacodynamics, clinical applications, and research findings related to this compound.

This compound exerts its effects by binding to specific receptors on the adrenal cell plasma membrane, initiating the synthesis of adrenal steroids from cholesterol. The minimal active sequence of this compound comprises the first 20 amino acids, with significant potency loss observed with shorter sequences . It is noted that a dose of 0.25 mg of this compound can stimulate the adrenal cortex similarly to 25 units of natural ACTH .

Pharmacokinetics and Dynamics

  • Absorption : Rapidly absorbed following intramuscular administration.
  • Peak Plasma Concentration : Typically occurs around 45-60 minutes post-injection.
  • Half-life : Approximately 15 minutes for this compound, while cortisol has a half-life ranging from 70 to 120 minutes .
  • Cortisol Response : A normal response to this compound stimulation involves an approximate doubling of baseline plasma cortisol levels within 30-60 minutes after administration .

Clinical Applications

This compound is primarily used in the diagnosis and evaluation of adrenal insufficiency. The stimulation test with this compound helps assess the functionality of the hypothalamic-pituitary-adrenal (HPA) axis by measuring cortisol levels before and after administration.

Table 1: Cortisol Response to this compound Stimulation Test

Dose of this compound (μg/kg)Peak Cortisol Level (nmol/L)Time to Peak (minutes)
0.01180.1 ± 57.310
0.05244.9 ± 40.220
0.1289.7 ± 75.830
0.5336.6 ± 53.560
1.0355.0 ± 56.960

This table summarizes findings from a study that evaluated the effects of various doses of this compound on serum cortisol concentrations .

Case Studies and Research Findings

  • Adrenal Insufficiency Diagnosis :
    A study involving healthy volunteers and patients with primary and secondary adrenal insufficiency demonstrated that serum free cortisol responses to this compound are more indicative of adrenal function than total cortisol levels . The study established a normative database for serum free cortisol responses, aiding in clinical assessments.
  • Impact on Critical Illness :
    In critically ill patients, factors such as low albumin levels can affect the total cortisol response to this compound stimulation tests, complicating the diagnosis of adrenal insufficiency in these settings .
  • Variability in Responses :
    Research indicates that responses to this compound can vary significantly based on underlying conditions like cirrhosis or critical illness, which can blunt the expected cortisol response due to alterations in serum protein levels .
  • Longitudinal Studies :
    A longitudinal study monitored patients over several months post-cosyntropin administration, revealing sustained cortisol production without glucocorticoid replacement therapy in individuals with normal HPA axis function .

Q & A

Q. What experimental frameworks test this compound’s synergistic effects with glucocorticoid receptor modulators?

  • Methodological Answer : Design factorial in vivo studies combining this compound with dexamethasone or mifepristone. Measure synergistic/adversarial effects via cortisol AUC and adrenal gland histopathology. Apply isobolographic analysis to quantify interaction significance .

Methodological Standards & Reproducibility

  • Data Reporting : Follow CONSORT-EHEALTH guidelines for clinical trials, including raw cortisol datasets in supplementary files. For synthesis studies, provide detailed NMR/HPLC chromatograms .
  • Reproducibility : Document batch-specific this compound synthesis parameters (e.g., solid-phase peptide synthesis cycles) and storage conditions. Share analytical protocols via platforms like Protocols.io .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.